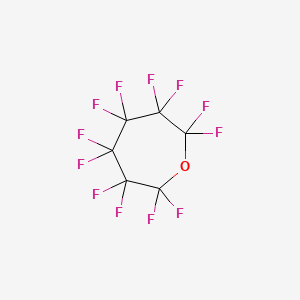
1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of pyridazine derivatives Pyridazines are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring
準備方法
The synthesis of 1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone typically involves the reaction of 3,6-dimethoxypyridazine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The mixture is stirred at a low temperature, usually around 0°C to room temperature, to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction with appropriate safety and environmental controls .
化学反応の分析
1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridazine derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridazine derivatives.
科学的研究の応用
1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates for treating diseases such as cancer and inflammation.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Researchers utilize this compound in studies involving enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
作用機序
The mechanism of action of 1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
類似化合物との比較
1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone can be compared with other pyridazine derivatives, such as:
3,6-Dimethoxypyridazine: Lacks the trifluoroacetyl group, resulting in different chemical reactivity and biological activity.
4-Chloro-3,6-dimethoxypyridazine:
3,6-Dimethoxypyridazin-4-yl)methanamine: Features an amine group, which can participate in different types of chemical reactions compared to the trifluoroacetyl group.
特性
分子式 |
C8H7F3N2O3 |
|---|---|
分子量 |
236.15 g/mol |
IUPAC名 |
1-(3,6-dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H7F3N2O3/c1-15-5-3-4(6(14)8(9,10)11)7(16-2)13-12-5/h3H,1-2H3 |
InChIキー |
VCQHUOLRUYQEON-UHFFFAOYSA-N |
正規SMILES |
COC1=NN=C(C(=C1)C(=O)C(F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14759946.png)

![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)



![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)


![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)



